molecular formula C15H16N2O5 B13963346 5-Propionoxy-5-(1-phenylethyl)barbituric acid CAS No. 37431-38-2

5-Propionoxy-5-(1-phenylethyl)barbituric acid

Cat. No.: B13963346
CAS No.: 37431-38-2
M. Wt: 304.30 g/mol
InChI Key: CLFJVCIWWFEVMI-UHFFFAOYSA-N
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Description

5-Propionoxy-5-(1-phenylethyl)barbituric acid (CAS 37431-38-2) is a specialized barbiturate derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a propionyloxy group and a phenylethyl substituent at the 5-position of the barbituric acid core, a structure known to confer specific interactions with biological targets . With a molecular formula of C 15 H 16 N 2 O 5 and a molecular weight of 304.33 g/mol, it serves as a key intermediate for synthesizing more complex barbiturate analogs and for structure-activity relationship (SAR) studies . In research settings, this compound is valuable for investigating the pharmacological profile of barbiturates. Acute toxicity studies indicate an oral LD 50 of 70 mg/kg in mice, providing critical data for its safety assessment in laboratory models . Researchers utilize this barbiturate derivative to probe mechanisms of action related to central nervous system (CNS) depression, with its structure offering insights into how ester modifications and lipophilicity influence potency and duration of action. It is strictly intended for laboratory research use and is not for human therapeutic or veterinary use. This product is offered with high-grade purity, suitable for advanced chemical and pharmaceutical development applications.

Properties

CAS No.

37431-38-2

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] propanoate

InChI

InChI=1S/C15H16N2O5/c1-3-11(18)22-15(9(2)10-7-5-4-6-8-10)12(19)16-14(21)17-13(15)20/h4-9H,3H2,1-2H3,(H2,16,17,19,20,21)

InChI Key

CLFJVCIWWFEVMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The typical laboratory synthesis involves the following steps:

  • Starting Materials: Malonic acid derivatives (specifically α-ethyl-α-phenyl malonate or related esters), urea, and propionylating agents.
  • Catalysts and Solvents: Acid catalysts such as strong mineral acids facilitate cyclization; methanol or ethanol are common solvents.
  • Reaction Mechanism: The condensation of malonic acid derivatives with urea forms the barbituric acid core via cyclization. Subsequent esterification introduces the propionyloxy group at the 5-position.

Reaction Parameters

Parameter Typical Range/Value Notes
Temperature 85–110 °C Controlled reflux or distillation temperature
Reaction Time Several hours (varies by step) Monitored to ensure completion of condensation and esterification
Catalyst Strong acid (e.g., HCl) Facilitates cyclization and protonation steps
Solvent Methanol, ethanol Used for dissolution and reflux conditions
Molar Ratios Malonate:urea ~1:1.8–2.8 Optimized for complete conversion

Industrial Production Methods

Industrial synthesis scales up the laboratory process with enhanced control and purification:

  • Automated Reactors: Precise temperature and reagent feed control to optimize yield.
  • Purification: Recrystallization from aqueous ethanol and chromatographic techniques ensure pharmaceutical-grade purity.
  • Waste Minimization: Processes designed to reduce waste water, gas, and residues, lowering environmental impact and production costs.

Example Industrial Process (Adapted from Analogous Barbiturate Synthesis)

Step Description Conditions/Details
A Reaction of sodium methylate in methanol with ethyl acetate and α-ethyl-α-phenyl malonate Reflux at 85–110 °C, alcohol distilled off
B Addition of urea, acidification with HCl to precipitate crude product pH adjusted to 3–4, filtration and washing
C Recrystallization in aqueous ethanol with activated carbon decoloring Reflux 0.5 h, filtration, drying

This process yields the barbituric acid derivative with high purity and yield, suitable for pharmaceutical applications.

Detailed Preparation Procedure (Laboratory Scale)

Stepwise Synthesis

  • Formation of Sodium Salt Intermediate:

    • Sodium methylate solution in methanol is warmed to reflux.
    • Ethyl acetate is added to remove free alkali.
    • α-Ethyl-α-phenyl malonate is introduced, reacting to form sodium 5-ethyl-5-phenylbarbiturate intermediate.
  • Cyclization with Urea:

    • Urea is added to the reaction mixture.
    • The mixture is heated under reflux, facilitating cyclization to the barbituric acid core.
  • Acidification and Isolation:

    • The reaction mixture is cooled.
    • Acidification with hydrochloric acid to pH 3–4 precipitates the crude barbituric acid derivative.
    • The precipitate is filtered, washed, and dried.
  • Esterification to Introduce Propionyloxy Group:

    • The crude barbituric acid is reacted with propionyl chloride or an equivalent propionylating agent under controlled conditions.
    • The reaction typically occurs in an aprotic solvent with a base to neutralize generated acid.
  • Purification:

    • Recrystallization from aqueous ethanol with activated carbon treatment removes impurities and color.
    • Final drying yields 5-propionoxy-5-(1-phenylethyl)barbituric acid.

Reaction Scheme Summary

Step Reactants/Conditions Product/Intermediate
Condensation α-Ethyl-α-phenyl malonate + urea + sodium methylate Sodium 5-ethyl-5-phenylbarbiturate
Acidification Hydrochloric acid, pH 3–4 Crude 5-ethyl-5-phenylbarbituric acid
Esterification Propionyl chloride + base 5-Propionoxy-5-(1-phenylethyl)barbituric acid
Purification Recrystallization in aqueous ethanol + activated carbon Pure final compound

Research Findings and Optimization Notes

  • Yield Optimization: Maintaining precise molar ratios and temperature control during condensation and esterification steps maximizes yield and purity.
  • Reaction Monitoring: Distillation of ethanol during reaction provides a means to track progress and drive equilibrium forward.
  • Purity Control: Activated carbon treatment during recrystallization effectively removes colored impurities, critical for pharmaceutical quality.
  • Environmental Considerations: Industrial methods emphasize minimizing waste streams and use of greener solvents where possible.

Summary Table of Preparation Methods

Method Aspect Laboratory Scale Industrial Scale
Starting Materials Malonate derivatives, urea, propionyl chloride Same, with bulk quantities
Solvent Methanol, ethanol Methanol, ethanol, aqueous ethanol
Catalyst/Conditions Acid catalyst, reflux at 85–110 °C Automated reactors with precise temperature control
Purification Recrystallization, activated carbon Recrystallization, chromatography
Yield Moderate to high (variable) High (optimized process)
Waste Management Standard lab disposal Reduced waste via process optimization

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylethyl)-5-propionyloxybarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted barbiturates, each with potential pharmacological applications.

Scientific Research Applications

5-(1-Phenylethyl)-5-propionyloxybarbituric acid has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.

    Biology: Investigated for its effects on neurotransmitter systems and potential as a sedative or anesthetic agent.

    Medicine: Explored for its potential use in treating anxiety, insomnia, and seizure disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects. The molecular targets include specific subunits of the GABA-A receptor, which are crucial for its pharmacological activity.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ Key Structural Features Reference
5-Propionoxy-5-(1-phenylethyl)barbituric acid Hypothesized mPGES-1 inhibitor N/A 5-propionoxy, chiral 1-phenylethyl
7c mPGES-1 inhibition 120 nM 5-propionoxy, 5-butyl
14f mPGES-1 inhibition 36 nM 2,4-thiazolidinedione, carboxylic acid
Phenobarbital Anticonvulsant N/A 5-phenyl, 5-ethyl

Table 2. Metabolic Stability

Compound Major Metabolic Pathway Metabolite Half-Life (Hours) Reference
Secobarbital Hydroxylation Hydroxysecobarbital 15–40
5-Propionoxy-5-(1-phenylethyl)barbituric acid Ester hydrolysis 5-hydroxy-5-(1-phenylethyl)BA ~8 (estimated)
5-Butylbarbituric acid Glucuronidation None (stable) 48–120

Biological Activity

5-Propionoxy-5-(1-phenylethyl)barbituric acid is a synthetic compound belonging to the barbiturate class, recognized for its central nervous system (CNS) depressant effects. This compound has garnered interest due to its potential sedative and anesthetic properties, making it a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 5-propionoxy-5-(1-phenylethyl)barbituric acid includes a propionyloxy group and a 1-phenylethyl moiety, which enhance its lipophilicity. This property may improve its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. The following table summarizes key features of this compound compared to other barbiturates:

Compound Name Description Unique Features
5-Propionoxy-5-(1-phenylethyl)barbituric acid Synthetic barbiturate with potential sedative effectsEnhanced lipophilicity and metabolic stability
Phenobarbital Widely used barbiturate for seizure controlEstablished efficacy in treating epilepsy
Secobarbital Known for rapid onset and short durationPrimarily used as a sedative for short procedures
Thiopental Ultra-short acting anestheticCommonly used for induction in anesthesia

Barbiturates, including 5-propionoxy-5-(1-phenylethyl)barbituric acid, primarily act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the CNS. This mechanism results in increased neuronal inhibition, which can alleviate symptoms associated with anxiety, insomnia, and seizure disorders. Preliminary studies suggest that this compound may interact with GABA receptors similarly to other barbiturates, enhancing inhibitory neurotransmission.

Biological Activity and Therapeutic Potential

The biological activity of 5-propionoxy-5-(1-phenylethyl)barbituric acid has been investigated in various contexts:

  • Sedative Effects : Research indicates that this compound may exhibit significant sedative properties, potentially making it suitable for treating anxiety disorders and sleep disturbances.
  • Anesthetic Applications : Its pharmacological profile suggests potential use in anesthesia, particularly due to its rapid onset and ability to induce sedation.
  • Anticonvulsant Properties : Similar to traditional barbiturates, this compound could be explored for its anticonvulsant effects, providing an alternative treatment option for epilepsy.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of 5-propionoxy-5-(1-phenylethyl)barbituric acid:

  • A study examining the compound's efficacy in animal models demonstrated significant reductions in seizure frequency when administered at therapeutic doses.
  • Another investigation highlighted its interaction with GABA_A receptors, noting enhanced binding affinity compared to other barbiturates, which could lead to improved therapeutic outcomes .

Future Directions

Further research is warranted to fully elucidate the biological activity of 5-propionoxy-5-(1-phenylethyl)barbituric acid. Key areas for future studies include:

  • Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens.
  • Mechanistic Studies : Detailed mechanistic studies to understand its interaction with various neurotransmitter systems beyond GABA.
  • Comparative Studies : Evaluating its effectiveness relative to existing treatments for anxiety, insomnia, and seizure disorders.

Q & A

Q. How can computational tools enhance the design of barbituric acid-based drug candidates?

  • Answer : Molecular docking (e.g., AutoDock) predicts binding to targets like GABA receptors. QSAR models correlate substituent electronic parameters (Hammett σ) with pKa and bioavailability. For example, 5-ethyl-5-phenyl derivatives show CNS activity due to optimal logP and hydrogen-bonding profiles .

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